molecular formula C14H11F2N B1367859 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine

Katalognummer: B1367859
Molekulargewicht: 231.24 g/mol
InChI-Schlüssel: YNNYYCRUUQDOME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine is an organic compound with the molecular formula C13H9F2N It is a derivative of benzylamine, where both the benzylidene and benzylamine groups are substituted with fluorine atoms at the para positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 4-fluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-fluorobenzyl)-4-fluoroaniline.

    Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzylidene or benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, potentially affecting its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine’s uniqueness lies in its dual fluorine substitution, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable compound for studying the effects of fluorine in various chemical and biological contexts.

Eigenschaften

Molekularformel

C14H11F2N

Molekulargewicht

231.24 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine

InChI

InChI=1S/C14H11F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2

InChI-Schlüssel

YNNYYCRUUQDOME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN=CC2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.